Cas no 1702655-82-0 (4-amino-1-(2-carbamoyl-2-methylethyl)-1H-pyrazole-3-carboxamide)

4-Amino-1-(2-carbamoyl-2-methylethyl)-1H-pyrazole-3-carboxamide is a pyrazole-based compound featuring both amino and carboxamide functional groups, which contribute to its potential utility in pharmaceutical and agrochemical applications. The presence of a carbamoyl-substituted ethyl group enhances its stability and bioavailability, while the pyrazole core offers versatility in synthetic modifications. This compound is particularly notable for its balanced hydrophilicity and lipophilicity, making it suitable for drug discovery efforts targeting enzyme inhibition or receptor modulation. Its well-defined structure allows for precise derivatization, enabling researchers to explore structure-activity relationships in medicinal chemistry. The compound's purity and consistent synthesis route ensure reliability for industrial and academic research purposes.
4-amino-1-(2-carbamoyl-2-methylethyl)-1H-pyrazole-3-carboxamide structure
1702655-82-0 structure
Product name:4-amino-1-(2-carbamoyl-2-methylethyl)-1H-pyrazole-3-carboxamide
CAS No:1702655-82-0
MF:C8H13N5O2
MW:211.221120595932
CID:6427639
PubChem ID:107345398

4-amino-1-(2-carbamoyl-2-methylethyl)-1H-pyrazole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-amino-1-(2-carbamoyl-2-methylethyl)-1H-pyrazole-3-carboxamide
    • 1702655-82-0
    • EN300-1107799
    • Inchi: 1S/C8H13N5O2/c1-4(7(10)14)2-13-3-5(9)6(12-13)8(11)15/h3-4H,2,9H2,1H3,(H2,10,14)(H2,11,15)
    • InChI Key: HQNZASURLFVVIG-UHFFFAOYSA-N
    • SMILES: O=C(C(C)CN1C=C(C(C(N)=O)=N1)N)N

Computed Properties

  • Exact Mass: 211.10692467g/mol
  • Monoisotopic Mass: 211.10692467g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.3
  • Topological Polar Surface Area: 130Ų

4-amino-1-(2-carbamoyl-2-methylethyl)-1H-pyrazole-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1107799-5.0g
4-amino-1-(2-carbamoyl-2-methylethyl)-1H-pyrazole-3-carboxamide
1702655-82-0
5g
$3770.0 2023-05-26
Enamine
EN300-1107799-0.1g
4-amino-1-(2-carbamoyl-2-methylethyl)-1H-pyrazole-3-carboxamide
1702655-82-0 95%
0.1g
$804.0 2023-10-27
Enamine
EN300-1107799-0.5g
4-amino-1-(2-carbamoyl-2-methylethyl)-1H-pyrazole-3-carboxamide
1702655-82-0 95%
0.5g
$877.0 2023-10-27
Enamine
EN300-1107799-10.0g
4-amino-1-(2-carbamoyl-2-methylethyl)-1H-pyrazole-3-carboxamide
1702655-82-0
10g
$5590.0 2023-05-26
Enamine
EN300-1107799-5g
4-amino-1-(2-carbamoyl-2-methylethyl)-1H-pyrazole-3-carboxamide
1702655-82-0 95%
5g
$2650.0 2023-10-27
Enamine
EN300-1107799-10g
4-amino-1-(2-carbamoyl-2-methylethyl)-1H-pyrazole-3-carboxamide
1702655-82-0 95%
10g
$3929.0 2023-10-27
Enamine
EN300-1107799-0.25g
4-amino-1-(2-carbamoyl-2-methylethyl)-1H-pyrazole-3-carboxamide
1702655-82-0 95%
0.25g
$840.0 2023-10-27
Enamine
EN300-1107799-0.05g
4-amino-1-(2-carbamoyl-2-methylethyl)-1H-pyrazole-3-carboxamide
1702655-82-0 95%
0.05g
$768.0 2023-10-27
Enamine
EN300-1107799-2.5g
4-amino-1-(2-carbamoyl-2-methylethyl)-1H-pyrazole-3-carboxamide
1702655-82-0 95%
2.5g
$1791.0 2023-10-27
Enamine
EN300-1107799-1.0g
4-amino-1-(2-carbamoyl-2-methylethyl)-1H-pyrazole-3-carboxamide
1702655-82-0
1g
$1299.0 2023-05-26

Additional information on 4-amino-1-(2-carbamoyl-2-methylethyl)-1H-pyrazole-3-carboxamide

4-Amino-1-(2-Carbamoyl-2-Methylethyl)-1H-Pyrazole-3-Carboxamide (CAS No. 1702655-82-0): A Comprehensive Overview

The compound 4-amino-1-(2-carbamoyl-2-methylethyl)-1H-pyrazole-3-carboxamide (CAS No. 1702655-82-0) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic compounds, specifically pyrazoles, which are known for their versatility in chemical synthesis and biological activities. The pyrazole ring serves as a central structural motif, with substituents at positions 1, 3, and 4 contributing to its unique chemical properties.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step processes involving amino group functionalization, carbamoylation, and pyrazole ring formation. These methods leverage modern catalytic systems and green chemistry principles to enhance yield and minimize environmental impact. The CAS No. 1702655-82-0 designation underscores its recognition in the global chemical database, ensuring standardized identification across research and industry.

One of the most promising applications of 4-amino-1-(2-carbamoyl-2-methylethyl)-1H-pyrazole-3-carboxamide lies in the field of drug discovery. Its pyrazole core is a known scaffold for bioactive molecules, particularly in anti-inflammatory and antiviral agents. Recent studies have demonstrated its ability to modulate key cellular pathways, making it a candidate for therapeutic interventions against chronic inflammatory diseases and viral infections.

In addition to its pharmacological potential, this compound exhibits interesting physical properties that make it suitable for advanced materials science applications. Its amino group and carbamoyl substituent contribute to hydrogen bonding capabilities, which are advantageous in designing high-performance polymers and coatings. Researchers have explored its role in creating self-healing materials and stimuli-responsive systems, leveraging its unique molecular interactions.

The latest research on CAS No. 1702655-82-0 has also highlighted its utility in agrochemicals. Its ability to inhibit specific enzymes involved in plant stress responses has positioned it as a potential lead compound for developing environmentally friendly pesticides and growth regulators. This aligns with the growing demand for sustainable agricultural solutions that minimize ecological impact.

From a structural perspective, the compound's pyrazole ring is flanked by an amino group at position 4 and a carboxamide substituent at position 3, creating a balanced distribution of electron-withdrawing and electron-donating groups. This arrangement enhances its reactivity in various chemical transformations while maintaining stability under physiological conditions.

Moreover, the presence of a tertiary amine moiety (from the 2-carbamoyl-2-methylethyl group) introduces steric hindrance, which can be exploited in designing selective catalysts or chiral auxiliaries for asymmetric synthesis. This feature has garnered interest from researchers working on enantioselective reactions, where precise control over molecular geometry is crucial.

Looking ahead, the development of novel synthetic routes for 4-amino-1-(2-carbamoyl-2-methylethyl)-1H-pyrazole-3-carboxamide will likely focus on improving scalability and reducing production costs. Collaborative efforts between academia and industry are expected to drive innovations in process optimization, ensuring that this compound remains accessible for diverse applications.

In conclusion, 4-amino-1-(2-carbamoyl-2-methylethyl)-1H-pyrazole-3-carboxamide (CAS No. 1702655-82-0) stands as a testament to the ongoing advancements in chemical synthesis and materials science. Its multifaceted properties position it as a valuable asset across multiple disciplines, from drug discovery to sustainable agriculture and advanced materials development.

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